4,4'-Methylenebis(N,N-dimethylaniline)
Overview
Description
4,4’-Methylenebis(N,N-dimethylaniline) is an organic compound with the molecular formula CH2[C6H4N(CH3)2]2. It is also known by other names such as N,N,N′,N′-Tetramethyl-4,4′-diaminodiphenylmethane and Michler’s base . This compound is primarily used as an intermediate in the manufacture of dyes and as a reagent for the determination of lead .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(N,N-dimethylaniline) can be synthesized through the reaction of N,N-dimethylaniline with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the methylene bridge between the two N,N-dimethylaniline molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(N,N-dimethylaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually obtained in the form of powder, crystals, or chunks .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4,4’-Methylenebis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used to check the production of hydrogen cyanide by bacteria.
Medicine: It is involved in the preparation of diagnostic assays and histology stains.
Industry: It is used in the manufacture of dyes and as a reagent for the determination of lead.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N,N-dimethylaniline) involves its interaction with various molecular targets and pathways. It acts as an intermediate in chemical reactions, facilitating the formation of complex organic compounds. The compound’s effects are primarily due to its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .
Comparison with Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline) can be compared with other similar compounds such as:
N,N-Dimethylaniline: A simpler analog with only one N,N-dimethyl group.
4,4’-Diaminodiphenylmethane: Lacks the N,N-dimethyl groups but has a similar methylene bridge structure.
Michler’s ketone: Contains a carbonyl group instead of the methylene bridge.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-Methylenebis(N,N-dimethylaniline) in various scientific and industrial contexts .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRLEMMIVRBKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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DSSTOX Substance ID |
DTXSID5020869 | |
Record name | 4,4'-Methylenebis(N,N-dimethylaniline) | |
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Molecular Weight |
254.37 g/mol | |
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Physical Description |
Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline] | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Record name | Bis(p-(dimethylamino)phenyl)methane | |
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Boiling Point |
734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |
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Flash Point |
412 °F (NTP, 1992), 211 °C | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Record name | Bis(p-(dimethylamino)phenyl)methane | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Record name | BIS(P-(DIMETHYLAMINO)PHENYL)METHANE | |
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Density |
1.14 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Vapor Pressure |
less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg] | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Record name | Bis(p-(dimethylamino)phenyl)methane | |
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Color/Form |
Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand | |
CAS No. |
101-61-1 | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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Melting Point |
194 to 196 °F (NTP, 1992), 91.5 °C | |
Record name | 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | |
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